N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide
Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dioxido-dihydrothiophene ring, dimethoxybenzamide, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to introduce the dioxido groups. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Coupling with Dimethoxybenzamide: The dioxido-dihydrothiophene intermediate is then coupled with a dimethoxybenzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Introduction of the p-Tolyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) and halide reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide derivatives.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide can be compared with similar compounds such as:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-nitro-N-(p-tolyl)benzamide: Differing by the presence of a nitro group instead of dimethoxy groups.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide: Differing by the position and type of substituents on the benzamide ring.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-(p-tolyl)benzamide: Differing by the presence of an isopropoxy group.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-14-4-7-16(8-5-14)21(17-10-11-27(23,24)13-17)20(22)15-6-9-18(25-2)19(12-15)26-3/h4-12,17H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLLTUJDMHOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333071 | |
Record name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
55.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815585 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863020-65-9 | |
Record name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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